molecular formula C11H14ClNO2 B2629803 Methyl 4-amino-3-cyclopropylbenzoate hydrochloride CAS No. 2044702-51-2

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride

Cat. No.: B2629803
CAS No.: 2044702-51-2
M. Wt: 227.69
InChI Key: VCKRTUSQSPQLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride: is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-cyclopropylbenzoate hydrochloride typically involves the esterification of 4-amino-3-cyclopropylbenzoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:

    Temperature: Room temperature

    Catalyst: Strong acid (e.g., sulfuric acid)

    Solvent: Methanol

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-cyclopropylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-methylbenzoate hydrochloride
  • Methyl 4-amino-3-ethylbenzoate hydrochloride
  • Methyl 4-amino-3-propylbenzoate hydrochloride

Uniqueness

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors and receptor modulators .

Properties

IUPAC Name

methyl 4-amino-3-cyclopropylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-4-5-10(12)9(6-8)7-2-3-7;/h4-7H,2-3,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKRTUSQSPQLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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